3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine is C₆H₇NS . Its molecular weight is approximately 125.191 g/mol . The compound’s structure consists of a pyrazole ring fused to a pyridine ring.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, its versatile scaffold allows for modifications at positions N(1), C(3), C(4), C(5), and C(6). These modifications can influence its reactivity and biological properties .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Novel Synthetic Routes : Research has demonstrated innovative synthetic methodologies for creating derivatives of 1,2,4-triazolo[4,3-a]pyridine. Notably, the use of 2-functionalized pyrylium salts with amidrazones has been explored to prepare derivatives of the bicyclic 1,2,4-triazolo and pyrido triazine compounds, showcasing the versatility in synthesizing related heterocyclic systems (Molina et al., 1982).
- Metal-Free Synthesis : An innovative approach for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines has been achieved through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free strategy underscores a convenient method for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton, highlighting the compound's adaptability in chemical synthesis (Zheng et al., 2014).
- Palladium-Catalyzed Synthesis : Research has detailed an efficient palladium-catalyzed method for synthesizing [1,2,4]triazolo[4,3-a]pyridines. This process involves chemoselective addition of hydrazides to 2-chloropyridine, followed by dehydration, highlighting a novel route for creating analogues of 3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine with diverse substituents (Reichelt et al., 2010).
Potential Applications
- Supramolecular Chemistry : Studies on the solid-state structures of 1,2,4-triazolo[1,5-a]pyridine derivatives reveal their potential in supramolecular chemistry. The diverse supramolecular synthons formed by these compounds, influenced by their unique electronic and intermolecular interactions, highlight the compound's relevance in crystal engineering and pharmaceutical development (Chai et al., 2019).
- Fluorescent Materials : The synthesis of fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines via Suzuki cross-coupling reactions has been reported, with compounds showing high quantum yields. This research points to the potential use of this compound derivatives in creating fluorescent materials for various applications (Abarca et al., 2006).
Properties
IUPAC Name |
3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-11-7-9-8-6-4-2-3-5-10(6)7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXMZNMLLHUOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376223 | |
Record name | 3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-86-5 | |
Record name | 3-(Methylthio)-1,2,4-triazolo[4,3-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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